

Cross-Validation of Experimental and Computational Results for Isonicotinaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: Isonicotinaldehyde 2-pyridin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational results for Isonicotinaldehyde (also known as 4-Pyridinecarboxaldehyde), a key organic compound utilized in various synthetic pathways. By cross-validating empirical measurements with theoretical calculations, this document aims to offer a comprehensive understanding of the molecule's structural and spectroscopic properties, thereby enhancing its application in research and development.

Physicochemical Properties

Isonicotinaldehyde is a yellowish oily liquid soluble in water and ether.^[1] A summary of its key experimental physicochemical properties is presented below.

Property	Experimental Value
Molecular Formula	C6H5NO
Molar Mass	107.11 g/mol
Density	1.137 g/mL at 20 °C[1]
Melting Point	-4 to -2 °C[1]
Boiling Point	71-73 °C at 10 mmHg[1]
Refractive Index (n _{20/D})	1.544[1]
Water Solubility	20 g/L at 20 °C[1]
Flash Point	130°F (54°C)[1]

Methodologies

Experimental Protocols

The experimental data cited in this guide are typically determined using standard laboratory techniques:

- **Spectroscopy (FT-IR, NMR):** Infrared spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer, often with the sample prepared as a thin film or in a potassium bromide (KBr) pellet. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra are obtained using a high-field NMR spectrometer, with the sample dissolved in a deuterated solvent such as deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- **Physical Properties:** Standard methods are employed to measure properties such as melting point (using a melting point apparatus), boiling point (under vacuum), density (using a pycnometer or density meter), and refractive index (using a refractometer).

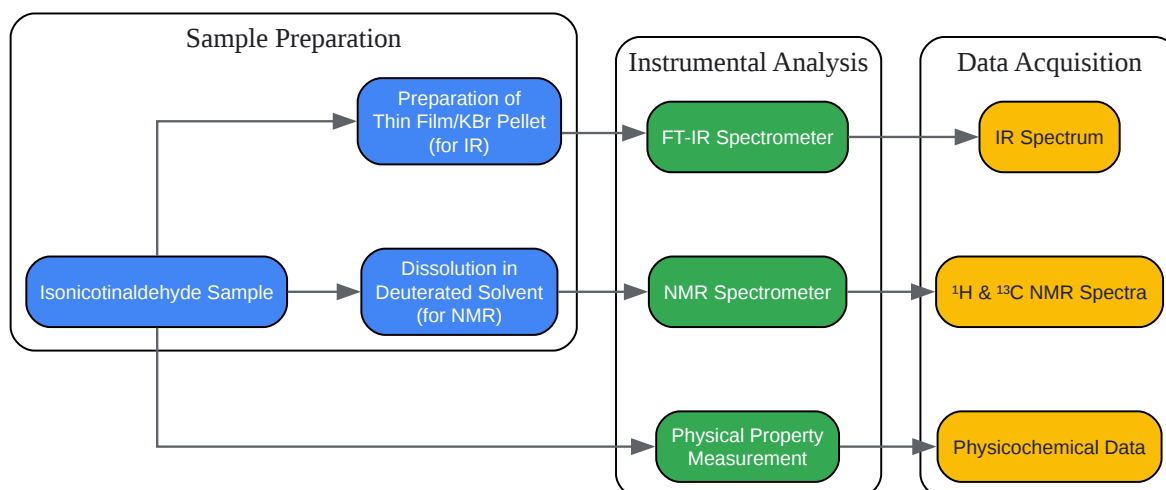
Computational Methods

The computational results are derived from quantum chemical calculations, which provide a theoretical framework for understanding molecular properties.

- **Vibrational Frequency Calculations:** The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a method that has proven to provide excellent results if the frequencies are scaled to compensate for factors like anharmonicity and basis set deficiencies. The specific method used was the B3LYP functional with the 6-311++G(d,p) basis set.[2]
- **NMR Chemical Shift Calculations:** While specific calculated values for Isonicotinaldehyde were not available in the surveyed literature, the standard high-accuracy method for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. This approach is widely used to calculate the nuclear shielding tensor, from which chemical shifts are derived.

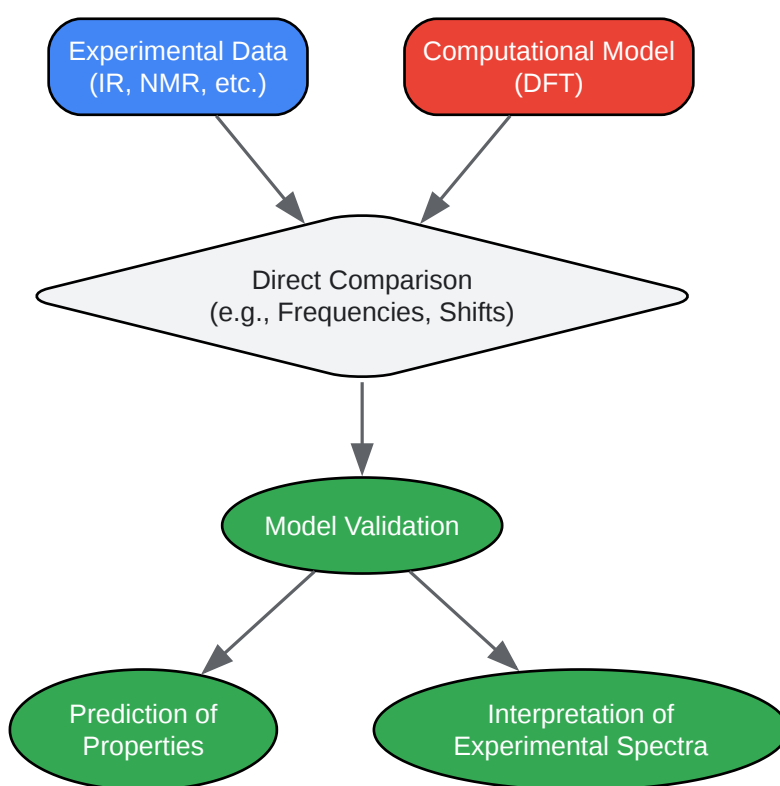
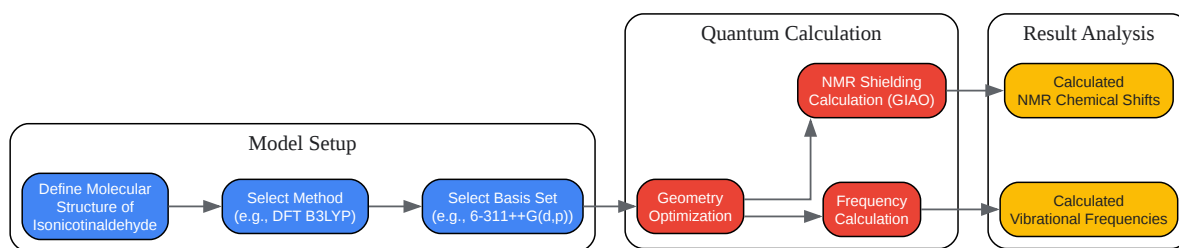
Workflow Diagrams

The following diagrams illustrate the workflows for the experimental and computational analysis of Isonicotinaldehyde and the logical relationship between them.



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Caption: Experimental workflow for Isonicotinaldehyde analysis.



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References

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- 2. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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